molecular formula C9H9BrO3 B159737 4-(Bromomethyl)phenoxyacetic acid CAS No. 126771-41-3

4-(Bromomethyl)phenoxyacetic acid

Cat. No. B159737
M. Wt: 245.07 g/mol
InChI Key: COFFWUSSQYARLB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)phenoxyacetic acid is a chemical compound that is related to various research areas, including the synthesis of liquid crystal display materials, surfactant residues, and pharmaceutical intermediates. It is structurally characterized by a bromomethyl group attached to a phenoxyacetic acid moiety.

Synthesis Analysis

The synthesis of compounds related to 4-(bromomethyl)phenoxyacetic acid involves various chemical reactions. For instance, a new preparation method for 4-(BOC-aminoacyloxymethyl)phenylacetic acids, which are related to the target compound, has been described. This method includes esterification, Collins oxidation, and oxidation with sodium chlorite, yielding overall from 58 to 69% . Another related synthesis involves the reaction of 4-hydroxyacetophenone with aldehydes to produce hydroxychalcones, which are further reacted with dibromoalkanes to yield bromoalkyloxy-substituted chalcones .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(bromomethyl)phenoxyacetic acid has been studied using various analytical techniques. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by 1H-NMR spectroscopy and X-ray single-crystal diffraction, revealing its crystallization in the monoclinic system . Additionally, the molecular geometry obtained from X-ray crystallography was compared with density functional theory (DFT) calculations, showing that DFT can well reproduce the structure of the compound .

Chemical Reactions Analysis

Chemical reactions involving bromomethylphenyl compounds are diverse. For instance, the reaction of ethyl 4-bromoacetoacetate with phenol in the presence of aluminum chloride produced intermediates that could be transformed into 4-bromomethylcoumarin or ethyl 3-benzo[b]furanacetate . Another study reported the synthesis of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate by NBS treatment of a related ester, which is a key intermediate for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenylacetic acid derivatives have been explored. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with a high yield, and its molecular structure showed that the methoxy group is almost coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . The crystal structure revealed the formation of centrosymmetric dimers through strong hydrogen bonding .

Scientific Research Applications

Synthesis and Characterization in Peptide Synthesis

4-(Bromomethyl)phenoxyacetic acid has been utilized in the synthesis of various compounds. For instance, Rene and Badet (1994) demonstrated its use in the large-scale preparation of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate, a key intermediate for anchoring the first amino acid on polymers in peptide synthesis (Rene & Badet, 1994). Similarly, Zinieris et al. (2006) synthesized 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids using 4-(bromomethyl)phenoxyacetic acid derivatives, showcasing its importance in solid-phase peptide synthesis (Zinieris et al., 2006).

Use in Herbicides and Agricultural Applications

The compound has also been studied in the context of herbicides and plant growth. Blackman (1945) included 4-chloro-2-methyl-phenoxyacetic acid, a similar phenoxyacetic acid derivative, in research on weed eradication using chemical methods (Blackman, 1945). Dickenson (1976) discussed the application of phenoxyacetic acids like 2,4-D in increasing latex flow in rubber trees, suggesting potential agricultural uses of these compounds (Dickenson, 1976).

Environmental Impact and Treatment

Ghoshdastidar and Tong (2013) explored the treatment of phenoxyacetic acid herbicides using membrane bioreactor technology, highlighting the environmental persistence and treatment of these compounds (Ghoshdastidar & Tong, 2013). This research underscores the ecological considerations and treatment methods for phenoxyacetic acid derivatives.

Potential Biological and Toxicological Effects

Research by Jenssen and Renberg (1976) on the cytogenetic effects of phenoxyacetic acids highlights the biological impact of these compounds (Jenssen & Renberg, 1976). Additionally, studies like those by Želježić and Garaj-vrhovac (2004) have investigated the genotoxic effects of phenoxyacetic acid herbicides, providing insight into their potential hazards (Želježić & Garaj-vrhovac, 2004).

Safety And Hazards

“4-(Bromomethyl)phenoxyacetic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

2-[4-(bromomethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFFWUSSQYARLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426686
Record name 4-(BROMOMETHYL)PHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)phenoxyacetic acid

CAS RN

126771-41-3
Record name 4-(BROMOMETHYL)PHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Yun, R Mohan - Tetrahedron letters, 1996 - Elsevier
The intramolecular Heck reaction of polymer bound arylhalides such as 1 affords indole analogs 11 in high yield. The precursor is readily assembled from acid chlorides and allylic …
Number of citations: 0 www.sciencedirect.com
MS Bernatowicz, T Kearney, RS Neves, H Köster - Tetrahedron letters, 1989 - Elsevier
… Thus when Fmoc-Ala-OH was reacted with the p-nitrophenyl ester of 4-bromomethylphenoxyacetic acid, a substantial amount (-30%) of Fmoc-Ala-p-nitrophenyl ester was formed as a …
Number of citations: 0 www.sciencedirect.com
CG Boojamra - 1996 - search.proquest.com
The specific biological activities that the 1, 4-benzodiazepines display in the context of a diverse set of biological systems is reviewed in Chapter 1. Following this review, an exhaustive …
Number of citations: 0 search.proquest.com

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